Cas no 31752-99-5 ((-)-Corey Lactone)
(-)-Corey Lactone Chemical and Physical Properties
Names and Identifiers
-
- (-)-Corey lactone, 4-phenylbenzoate alcohol
- (3aalpha,4alpha,5beta,6aalpha)-(-)-Hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl 1,1'-biphenyl-4-carboxylate
- (-) COREY LACTONE 4-PHENYTLBENZOATE
- (-)-Corey Lactone 4-Phenyl Benzoate
- (-)-Corey Lactone
- (-)-Corey Lactone 5-(4-Phenylbenzoate)
- (3aR,4S,5R,6aS)-Hexahydro-4-hydroxymethyl-5-(4-phenylbenzoyloxy)cyclopenta[b]furan-2-one
- [(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
- [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester
- (-)-Corey lactone, 4-PBP
- (3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl 4-Phenylbenzoate
- (3aR,4S,5R,6aS)-Hexahydro-4-(hydroxymethyl)-5-(4-phenylbenzoyloxy)-2H-cyclopenta[b]furan-2-one
- Corey lactone
- Corey lactone 4-phenylbenzoate
- Corey's lactone
- PPB-Corey-lactone
- (3aR,4S,5R,6aS)-(-)-Hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan
- (3aR,4S,5R,6aS)-(-)-Hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl 1,1'-biphenyl-4-carboxylate
- (-) Corey lactone phenylbenzoate
- (-)-Corey lactone,4-phenylbenzoate alcohol
-
- MDL: MFCD00078077
- Inchi: 1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1
- InChI Key: SZJVIFMPKWMGSX-AKHDSKFASA-N
- SMILES: O1C(C[C@H]2[C@@H]1C[C@H]([C@@H]2CO)OC(C1C=CC(C2C=CC=CC=2)=CC=1)=O)=O
Computed Properties
- Exact Mass: 352.13100
- Monoisotopic Mass: 352.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3.1
Experimental Properties
- Color/Form: Not available
- Density: 1.1818 (rough estimate)
- Melting Point: 131.0 to 135.0 deg-C
- Boiling Point: 584.8°C at 760 mmHg
- Flash Point: 210.6 °C
- Refractive Index: 1.5400 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 72.83000
- LogP: 2.82290
- Solubility: Not available
- Specific Rotation: -89 º (c=1, CHCl3)
- Optical Activity: [α]20/D −87°, c = 1 in chloroform
- Sensitiveness: Sensitive to heat
(-)-Corey Lactone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:0-10°C
- Safety Term:S24/25
(-)-Corey Lactone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019113259-5g |
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl Biphenyl-4-carboxylate |
31752-99-5 | 95% | 5g |
$349.65 | 2023-09-02 | |
| Alichem | A019113259-10g |
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl Biphenyl-4-carboxylate |
31752-99-5 | 95% | 10g |
$497.84 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120185-1g |
(-)-Corey Lactone |
31752-99-5 | ≥98% | 1g |
¥276.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120185-250mg |
(-)-Corey Lactone |
31752-99-5 | ≥98% | 250mg |
¥103.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005690-1g |
(-)-Corey Lactone |
31752-99-5 | 97% | 1g |
¥595 | 2024-05-24 | |
| TRC | C695000-1g |
(-)-Corey Lactone |
31752-99-5 | 1g |
$ 161.00 | 2023-09-08 | ||
| TRC | C695000-2g |
(-)-Corey Lactone |
31752-99-5 | 2g |
$ 242.00 | 2023-09-08 | ||
| TRC | C695000-5g |
(-)-Corey Lactone |
31752-99-5 | 5g |
$ 460.00 | 2023-09-08 | ||
| TRC | C695000-10g |
(-)-Corey Lactone |
31752-99-5 | 10g |
$643.00 | 2023-05-18 | ||
| TRC | C695000-25g |
(-)-Corey Lactone |
31752-99-5 | 25g |
$1447.00 | 2023-05-18 |
(-)-Corey Lactone Suppliers
(-)-Corey Lactone Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on (-)-Corey Lactone
Introduction to (-)-Corey Lactone (CAS No: 31752-99-5)
(-)-Corey Lactone, identified by the Chemical Abstracts Service registry number 31752-99-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic lactone, belonging to the tetrahydrofuran class, has garnered considerable attention due to its versatile applications in synthetic chemistry and its potential in drug development. The unique structural framework of (-)-Corey Lactone makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of natural product analogs and bioactive scaffolds.
The compound’s significance is further underscored by its role as a building block in the synthesis of various pharmacologically relevant molecules. Its rigid cyclic structure and functionalizable side chains provide chemists with a robust platform for designing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the utility of (-)-Corey Lactone in the development of inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.
In the realm of synthetic organic chemistry, (-)-Corey Lactone has been employed in multiple strategies for constructing complex cyclic frameworks. Its regioselective functionalization allows for the introduction of diverse substituents, enabling the creation of structurally diverse libraries of compounds. These libraries are instrumental in high-throughput screening programs aimed at identifying lead compounds for further optimization.
One of the most compelling aspects of (-)-Corey Lactone is its incorporation into natural product mimics. By leveraging its structural motif, researchers have synthesized analogs of bioactive natural products that exhibit enhanced pharmacological properties. For instance, derivatives of (-)-Corey Lactone have been investigated as potential inhibitors of protein-protein interactions critical in cellular signaling pathways. The ability to modify its core structure while maintaining biological activity has made it an indispensable tool in drug discovery efforts.
Recent studies have also explored the catalytic applications of (-)-Corey Lactone derivatives. Transition metal-catalyzed reactions involving this compound have led to novel methodologies for constructing carbon-carbon bonds, which are essential for building complex organic molecules. These catalytic approaches not only enhance synthetic efficiency but also open new avenues for accessing previously inaccessible chemical space.
The pharmacological profile of (-)-Corey Lactone has been extensively studied, particularly in relation to its potential as an anti-inflammatory agent. Preclinical investigations have demonstrated that certain derivatives exhibit significant inhibitory activity against key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have prompted further exploration into its therapeutic potential, with several research groups actively pursuing clinical trials to evaluate its safety and efficacy.
Moreover, the structural versatility of (-)-Corey Lactone has been exploited in the development of protease inhibitors. Proteases play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases. By designing analogs that mimic natural substrates or transition states recognized by these enzymes, researchers aim to develop potent inhibitors that can modulate their activity. The rigid scaffold provided by (-)-Corey Lactone facilitates the creation of molecules with high binding affinity and selectivity.
The synthesis of (-)-Corey Lactone itself has been optimized through various methodologies, including asymmetric synthesis approaches that enable the production of enantiomerically pure forms. These enantiopure compounds are essential for studying stereochemical effects on biological activity and for developing single-enantiomer drugs that exhibit improved pharmacokinetic profiles.
In conclusion, (-)-Corey Lactone (CAS No: 31752-99-5) represents a cornerstone compound in modern synthetic and medicinal chemistry. Its unique structural features and functional versatility make it an invaluable tool for drug discovery and molecular construction. As research continues to uncover new applications and therapeutic potentials, this compound is poised to remain at the forefront of chemical innovation.
31752-99-5 ((-)-Corey Lactone) Related Products
- 39746-01-5(3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic Acid γ-Lactone)
- 39265-57-1((+)-Corey Lactone)
- 87-20-7(Isoamyl salicylate)
- 84-61-7(Dicyclohexyl phthalate)
- 38754-71-1((3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate)
- 93-97-0(Benzoic anhydride)
- 85-68-7(Benzyl butyl phthalate)
- 39746-00-4((3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl benzoate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)